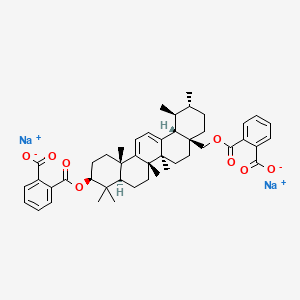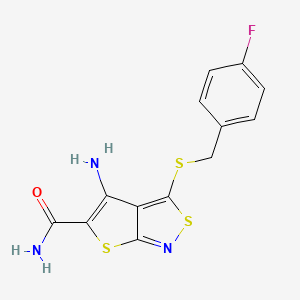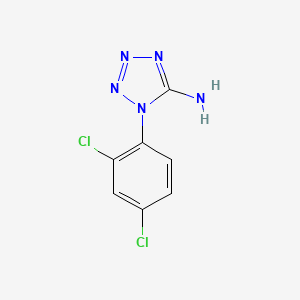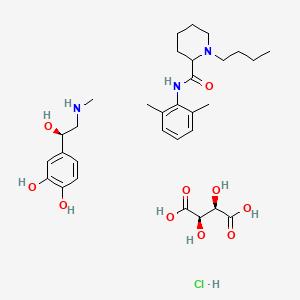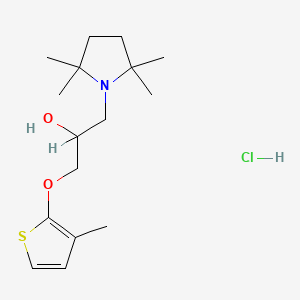
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a pyrrolidine ring, a thienyl group, and a tetramethyl-substituted ethanol moiety, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include alkyl halides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. It may inhibit these channels, leading to reduced neuronal excitability and anticonvulsant effects . Additionally, it may modulate GABA transporters, enhancing inhibitory neurotransmission and providing antinociceptive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with similar structural features and biological activities.
Valproic Acid: A well-known anticonvulsant with a different chemical structure but similar therapeutic effects.
Ethosuximide: Another anticonvulsant with a distinct structure but comparable pharmacological properties.
Uniqueness
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride stands out due to its unique combination of a pyrrolidine ring, thienyl group, and tetramethyl-substituted ethanol moiety. This structural uniqueness contributes to its distinct chemical properties and potential therapeutic applications.
Propriétés
Numéro CAS |
109193-55-7 |
|---|---|
Formule moléculaire |
C16H28ClNO2S |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2S.ClH/c1-12-6-9-20-14(12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H |
Clé InChI |
BMGBWCWPKDYPEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


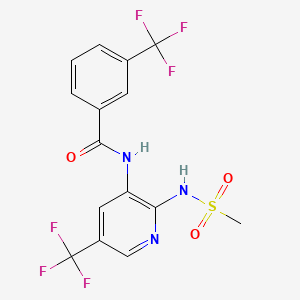

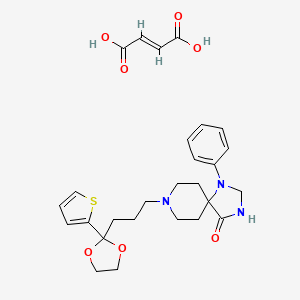
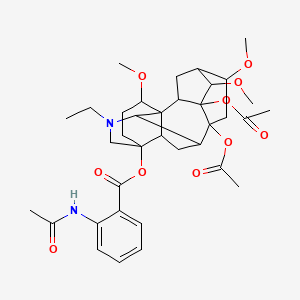

![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)



